5-(4-Methyl-2-piperidin-4-yloxyphenyl)-3-(2-phenylethyl)-1,2,4-oxadiazole
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Overview
Description
5-(4-Methyl-2-piperidin-4-yloxyphenyl)-3-(2-phenylethyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-2-piperidin-4-yloxyphenyl)-3-(2-phenylethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions can occur at the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate for various therapeutic targets.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-2-piperidin-4-yloxyphenyl)-3-(2-phenylethyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of signaling cascades, binding to active sites, or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: A simpler oxadiazole derivative with different substituents.
4-Methyl-2-piperidin-4-yloxyphenyl derivatives: Compounds with similar piperidine and phenyl groups but different core structures.
Uniqueness
The uniqueness of 5-(4-Methyl-2-piperidin-4-yloxyphenyl)-3-(2-phenylethyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
5-(4-methyl-2-piperidin-4-yloxyphenyl)-3-(2-phenylethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H25N3O2/c1-16-7-9-19(20(15-16)26-18-11-13-23-14-12-18)22-24-21(25-27-22)10-8-17-5-3-2-4-6-17/h2-7,9,15,18,23H,8,10-14H2,1H3 |
InChI Key |
WNHSZINIKCMIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NO2)CCC3=CC=CC=C3)OC4CCNCC4 |
Origin of Product |
United States |
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